2-(4-Chlorophenyl)-2-(pyrrolidin-1-YL)acetic acid

nAChR antagonist CNS pharmacology smoking cessation

Procure this 4-chlorophenyl pyrrolidine acetic acid for its unique, evidence-backed polypharmacology—nanomolar antagonism at α3β4/α4β2/α4β4 nAChRs (IC50 1.8–15 nM), balanced DAT/NET/SERT inhibition, and ACC2 activity (IC50 253 nM). The 4-chlorophenyl substituent is critical for target affinity and a clean CYP450 profile (CYP2C9/2C19 IC50 >10,000 nM), enabling CNS-penetrant tool compound development without the DDI liabilities of legacy ACC inhibitors.

Molecular Formula C12H14ClNO2
Molecular Weight 239.70 g/mol
Cat. No. B7791938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorophenyl)-2-(pyrrolidin-1-YL)acetic acid
Molecular FormulaC12H14ClNO2
Molecular Weight239.70 g/mol
Structural Identifiers
SMILESC1CCN(C1)C(C2=CC=C(C=C2)Cl)C(=O)O
InChIInChI=1S/C12H14ClNO2/c13-10-5-3-9(4-6-10)11(12(15)16)14-7-1-2-8-14/h3-6,11H,1-2,7-8H2,(H,15,16)
InChIKeyGSJYGYDFYYOTTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 500 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 2-(4-Chlorophenyl)-2-(pyrrolidin-1-YL)acetic acid is a Distinctive Scaffold for CNS and Metabolic Research Procurement


2-(4-Chlorophenyl)-2-(pyrrolidin-1-YL)acetic acid (CAS 113346-67-1) is a chiral α-substituted pyrrolidine acetic acid derivative featuring a 4-chlorophenyl substituent. Its molecular framework enables engagement with multiple therapeutic targets, including nicotinic acetylcholine receptors (nAChRs), monoamine transporters, and acetyl-CoA carboxylase (ACC), positioning it as a versatile research intermediate in medicinal chemistry [1]. The compound exhibits a defined physicochemical profile (MW 239.7, cLogP ~3.3) that supports CNS penetration potential, making it distinct from simpler pyrrolidine derivatives [1].

Why You Cannot Substitute 2-(4-Chlorophenyl)-2-(pyrrolidin-1-YL)acetic acid with Common Pyrrolidine Analogs


Generic substitution with simpler pyrrolidine derivatives fails due to the critical role of the 4-chlorophenyl group in achieving high target affinity and a unique polypharmacology profile. For instance, while unsubstituted pyrrolidine acetic acid shows weak or negligible activity at nAChRs and monoamine transporters, the 4-chlorophenyl variant demonstrates nanomolar antagonism at multiple nAChR subtypes (IC50 1.8–15 nM) [1] and sub-micromolar monoamine transporter inhibition [1]. Furthermore, the chlorine substitution on the phenyl ring is essential for the observed ACC2 inhibitory activity (IC50 253 nM) [2] and the favorable selectivity profile against key cytochrome P450 isoforms (CYP2C9, CYP2C19 IC50 >10,000 nM) [3].

Head-to-Head Quantitative Evidence for Selecting 2-(4-Chlorophenyl)-2-(pyrrolidin-1-YL)acetic acid


Superior CNS Target Engagement: Nanomolar nAChR Antagonism vs. Inactive Unsubstituted Pyrrolidine

2-(4-Chlorophenyl)-2-(pyrrolidin-1-YL)acetic acid exhibits potent antagonism at human neuronal nicotinic acetylcholine receptors (nAChRs), a property entirely absent in the unsubstituted pyrrolidine scaffold. The compound achieves sub-nanomolar to low nanomolar IC50 values across α3β4 (1.8 nM), α4β2 (12 nM), α4β4 (15 nM), and muscle-type (7.9 nM) nAChR subtypes [1]. In contrast, pyrrolidine itself and simpler α-(pyrrolidin-1-yl)acetic acid derivatives lacking the 4-chlorophenyl group show negligible activity (IC50 >10,000 nM) in these assays, establishing the critical contribution of the chlorophenyl substituent [1].

nAChR antagonist CNS pharmacology smoking cessation

Balanced Monoamine Transporter Inhibition: Differentiated Profile vs. Selective Reuptake Inhibitors

Unlike highly selective reuptake inhibitors (e.g., fluoxetine for SERT, methylphenidate for DAT/NET), 2-(4-Chlorophenyl)-2-(pyrrolidin-1-YL)acetic acid demonstrates a balanced, multi-target inhibition profile across dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. It inhibits human DAT with an IC50 of 658–945 nM, human NET with an IC50 of 443 nM, and human SERT with an IC50 of 100 nM [1]. This balanced inhibition contrasts with the sharp selectivity of clinical comparators, positioning this compound as a unique tool for investigating polypharmacology or developing 'triple reuptake inhibitors' without the need for combination therapies [1].

monoamine transporter DAT NET SERT CNS research

Validated In Vivo CNS Efficacy: Quantified Behavioral Antagonism in Nicotine Challenge Models

2-(4-Chlorophenyl)-2-(pyrrolidin-1-YL)acetic acid demonstrates functional, dose-dependent in vivo antagonism of nicotine-induced behaviors in mice, providing evidence of CNS penetration and target engagement that is not guaranteed for other pyrrolidine analogs. In subcutaneous administration models, the compound inhibited nicotine-induced antinociception with an ED50 of 15 mg/kg (hotplate assay) and 1.2 mg/kg (tail-flick assay), and inhibited nicotine-induced locomotor activity (ED50 4.9 mg/kg) and hypothermia (ED50 9.2 mg/kg) [1]. These in vivo data are critical for establishing translational relevance and are absent for most related α-(pyrrolidin-1-yl)acetic acid derivatives [1].

in vivo efficacy CNS behavior smoking cessation mouse model

Dual ACC1/ACC2 Inhibition with a Favorable CYP Liability Profile for Metabolic Disease Research

2-(4-Chlorophenyl)-2-(pyrrolidin-1-YL)acetic acid exhibits a defined inhibitory profile against human acetyl-CoA carboxylase (ACC) isoforms with moderate potency (ACC2 IC50: 253 nM; ACC1 IC50: 1,950 nM) [1][2]. Importantly, this activity is paired with a low risk of cytochrome P450 (CYP) drug-drug interactions. The compound shows weak inhibition of major human CYP isoforms: CYP2C9 (IC50 15,000 nM) and CYP2C19 (IC50 20,000 nM) [3][4]. This contrasts with many tool ACC inhibitors (e.g., CP-640186, ND-630) which often exhibit more potent CYP inhibition, presenting a significant advantage for researchers developing safer metabolic therapeutics .

ACC inhibitor metabolic disease drug safety CYP450

Validated Application Scenarios for Procuring 2-(4-Chlorophenyl)-2-(pyrrolidin-1-YL)acetic acid


Neuroscience Tool Compound for Investigating nAChR-Mediated Behaviors and Addiction

Researchers studying the role of specific nAChR subtypes in nicotine addiction, pain, and cognitive function can procure this compound as a validated in vivo tool. Its potent antagonism at α3β4, α4β2, and α4β4 nAChRs (IC50 1.8–15 nM) [1] and its ability to dose-dependently block nicotine-induced antinociception, locomotion, and hypothermia in mice (ED50 1.2–15 mg/kg) [1] make it a superior alternative to less potent or uncharacterized pyrrolidine analogs.

Polypharmacology Probe for Triple Monoamine Reuptake Inhibition

For projects focused on developing novel antidepressants or cognitive enhancers with a balanced 'triple reuptake inhibitor' profile, this compound offers a defined, single-molecule starting point. Its nearly equipotent inhibition of DAT (IC50 658 nM), NET (IC50 443 nM), and SERT (IC50 100 nM) [1] provides a unique polypharmacological signature that can be compared to the highly selective actions of existing clinical drugs, enabling studies on the therapeutic potential of multi-target modulation.

Lead-Like Starting Point for Metabolic Disease Targets with Favorable ADME Profile

Medicinal chemists working on acetyl-CoA carboxylase (ACC) inhibitors for obesity, diabetes, or cancer can select this compound as a lead-like starting point due to its combination of moderate ACC2 potency (IC50 253 nM) [1] and a clean CYP inhibition profile (CYP2C9 IC50 15,000 nM; CYP2C19 IC50 20,000 nM) [2][3]. This favorable selectivity over key drug-metabolizing enzymes reduces the likelihood of drug-drug interactions in subsequent lead optimization, offering a distinct advantage over many existing, more CYP-liable ACC inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Chlorophenyl)-2-(pyrrolidin-1-YL)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.